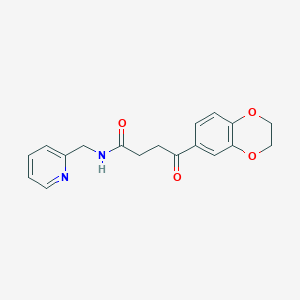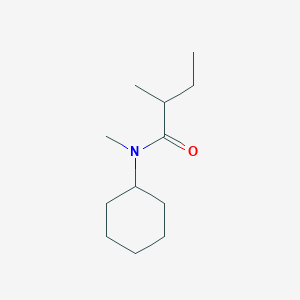
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-N-(pyridin-2-ylmethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-N-(pyridin-2-ylmethyl)butanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-N-(pyridin-2-ylmethyl)butanamide is not fully understood. However, it has been shown to interact with various molecular targets such as enzymes and receptors, leading to its neuroprotective and anticancer effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can potentially be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-N-(pyridin-2-ylmethyl)butanamide in lab experiments is its potential to be used as a lead compound for drug discovery. This compound has been shown to have various pharmacological properties, making it a promising candidate for developing new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-N-(pyridin-2-ylmethyl)butanamide. One direction is to further investigate its neuroprotective and cognitive-enhancing effects and its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its anticancer properties and its potential as a cancer treatment. Additionally, further studies can be conducted to improve the solubility of this compound, making it more suitable for in vivo studies. Finally, more research can be conducted to develop new drugs based on this compound with improved efficacy and fewer side effects.
合成方法
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-N-(pyridin-2-ylmethyl)butanamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with pyridine-2-carboxaldehyde in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-l-valine and deprotected using trifluoroacetic acid to yield the final product.
科学研究应用
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-N-(pyridin-2-ylmethyl)butanamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
属性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-15(13-4-6-16-17(11-13)24-10-9-23-16)5-7-18(22)20-12-14-3-1-2-8-19-14/h1-4,6,8,11H,5,7,9-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWYUBSEEVRMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
![N-[2-fluoro-5-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]cyclohexanecarboxamide](/img/structure/B7545154.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)

![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)
![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)
![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)


![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)